2,2,3-Trimethylbutane

Description

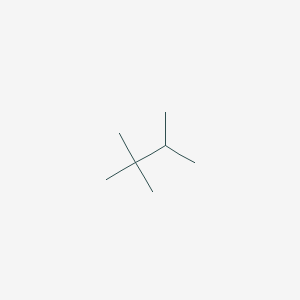

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-6(2)7(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISSAWUMDACLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060047 | |

| Record name | 2,2,3-Trimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,3-Trimethylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

102.0 [mmHg] | |

| Record name | 2,2,3-Trimethylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

464-06-2 | |

| Record name | 2,2,3-Trimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Trimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2,2,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,3-Trimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-trimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3-TRIMETHYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40V943JDGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,3-Trimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3-Trimethylbutane, also known as triptane, is a highly branched saturated hydrocarbon with the chemical formula C₇H₁₆. As an isomer of heptane, its unique structural characteristics impart distinct physical and chemical properties that are of interest in various scientific and industrial applications, including as a high-octane fuel component and a reference compound in spectroscopy. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its chemical reactivity. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and molecular relationships are visualized using diagrams.

Physical Properties

This compound is a colorless, flammable liquid with a mild gasoline-like odor at room temperature.[1] Its highly branched structure results in a more compact molecule compared to its linear isomer, n-heptane, which significantly influences its physical properties such as boiling point, melting point, and density.

Tabulated Physical Data

The key physical properties of this compound are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₇H₁₆ | - |

| Molecular Weight | 100.20 | g/mol |

| CAS Number | 464-06-2 | - |

| Appearance | Clear, colorless liquid | - |

| Odor | Mild, gasoline-like | - |

| Boiling Point | 80.9 | °C |

| Melting Point | -25 | °C |

| Density | 0.69 | g/mL at 25°C |

| Refractive Index (n²⁰/D) | 1.389 | - |

| Vapor Pressure | 174.164 @ 37.7°C | mmHg |

| Flash Point | -7 | °C (closed cup) |

| Autoignition Temperature | 450 | °C |

| Lower Explosive Limit | 1.0 | % by volume |

| Upper Explosive Limit | 7.0 | % by volume |

| Solubility in Water | Insoluble | - |

| Solubility in Organic Solvents | Soluble in alcohol and hydrocarbons | - |

Thermodynamic Properties

A selection of thermodynamic data for this compound is presented below, primarily sourced from the NIST Chemistry WebBook.[2][3]

| Property | Value | Units |

| Standard Enthalpy of Formation (liquid, 25°C) | -236.9 ± 1.1 | kJ/mol |

| Standard Enthalpy of Combustion (liquid, 25°C) | -4803.99 ± 0.50 | kJ/mol |

| Liquid Phase Molar Entropy at Standard Conditions | 213.51 | J/mol·K |

| Constant Pressure Heat Capacity (liquid, 25°C) | 213.51 | J/mol·K |

| Enthalpy of Vaporization (at boiling point) | 32.0 | kJ/mol |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound shows three distinct signals corresponding to the three different proton environments in the molecule.[4] The integrated signal proton ratio is 9:1:6.[4]

-

¹³C NMR: The carbon-13 NMR spectrum displays four signals, which confirms the presence of four unique carbon environments within the molecule due to its symmetry.[5]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 100, corresponding to the molecular weight of the compound.[6] However, this peak is often very small, indicating the instability of the molecular ion.[6] The fragmentation pattern is dominated by the formation of stable carbocations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane. It exhibits strong C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending and C-C stretching vibrations in the fingerprint region (approximately 1500 to 400 cm⁻¹).[1] The absence of significant absorption bands above 3000 cm⁻¹ and in the regions associated with functional groups like carbonyls or hydroxyls confirms its identity as a simple alkane.[1]

Chemical Properties and Reactivity

As a saturated alkane, this compound is a relatively non-polar and stable compound with low reactivity under standard conditions. Its primary reactions are characteristic of alkanes.

Combustion

This compound undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy. The balanced chemical equation for the complete combustion is:

C₇H₁₆ + 11 O₂ → 7 CO₂ + 8 H₂O

Halogenation

This compound can undergo free-radical halogenation (e.g., with chlorine or bromine) in the presence of UV light or heat. This reaction involves the substitution of hydrogen atoms with halogen atoms. Due to the presence of different types of hydrogen atoms (primary and tertiary), a mixture of monohalogenated products is possible. The major product of monobromination is 2-bromo-2,2,3-trimethylbutane, resulting from the substitution of the more stable tertiary hydrogen.

Experimental Protocols

The following are detailed methodologies for determining some of the key physical properties of this compound.

Determination of Boiling Point (Distillation Method)

This method is suitable for determining the boiling point of a volatile liquid like this compound.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

-

Procedure:

-

Place a small volume (e.g., 10-20 mL) of this compound and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Determination of Density (ASTM D4052)

This standard test method uses a digital density meter.[1][6][7][8][9]

-

Apparatus: Digital density meter with an oscillating U-tube, syringe for sample injection.

-

Procedure:

-

Calibrate the digital density meter with dry air and distilled water at the desired temperature.

-

Inject a small, bubble-free aliquot of this compound into the sample cell of the density meter.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is automatically calculated and displayed by the instrument.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through the liquid.

-

Apparatus: Abbe refractometer, light source (e.g., sodium lamp), dropper, and a constant temperature water bath.

-

Procedure:

-

Ensure the prisms of the refractometer are clean and dry.

-

Calibrate the instrument using a standard with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the lower prism and close the prisms.

-

Adjust the light source and the refractometer controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup)

This method determines the lowest temperature at which the vapors of the liquid will ignite.[4][5][10][11][12]

-

Apparatus: Pensky-Martens closed-cup tester.

-

Procedure:

-

Fill the test cup with this compound to the specified level.

-

Place the lid on the cup and begin heating at a controlled rate while stirring.

-

At regular temperature intervals, apply an ignition source (a small flame) to the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.

-

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid sample like this compound.

References

- 1. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Butane, 2,2,3-trimethyl- [webbook.nist.gov]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Butane, 2,2,3-trimethyl- [webbook.nist.gov]

- 8. This compound(464-06-2) IR Spectrum [chemicalbook.com]

- 9. chegg.com [chegg.com]

- 10. This compound(464-06-2) 13C NMR spectrum [chemicalbook.com]

- 11. This compound(464-06-2) 1H NMR [m.chemicalbook.com]

- 12. Butane, 2,2,3-trimethyl- [webbook.nist.gov]

CAS number and molecular formula of triptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptane, systematically known as 2,2,3-trimethylbutane, is a highly branched saturated hydrocarbon. It is an isomer of heptane and is of significant interest due to its excellent anti-knock properties, making it a valuable component in high-octane fuels. This technical guide provides an in-depth overview of triptane, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its primary application. It is crucial to distinguish triptane, the alkane, from triptans, a class of drugs used to treat migraines. This document pertains exclusively to the chemical compound this compound.

Physicochemical Properties of Triptane

The following table summarizes the key physicochemical properties of triptane.

| Property | Value | Reference |

| CAS Number | 464-06-2 | [cite: ] |

| Molecular Formula | C₇H₁₆ | [cite: ] |

| Molecular Weight | 100.21 g/mol | [cite: ] |

| Appearance | Colorless liquid | [cite: ] |

| Density | 0.69 g/mL at 25 °C | |

| Melting Point | -25 °C | |

| Boiling Point | 80.9 °C | |

| Refractive Index | n20/D 1.389 | |

| Vapor Pressure | 3.37 psi at 37.7 °C | |

| Autoignition Temperature | 842 °F | |

| Flash Point | -7 °C (closed cup) | |

| Solubility | Insoluble in water; Soluble in alcohol and other non-polar solvents.[1][2] |

Synthesis of Triptane

Triptane can be synthesized through various methods, with the conversion of methanol over a zinc iodide catalyst being a well-documented approach.[3][4][5]

Experimental Protocol: Synthesis of Triptane from Methanol

This protocol is based on the catalytic conversion of methanol to triptane using zinc iodide.

Materials:

-

Methanol (reagent grade)

-

Zinc Iodide (ZnI₂) (anhydrous)

-

Isopropanol (initiator)

-

Pressure tube with a stir bar

-

Oil bath

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture:

-

In a clean, dry pressure tube equipped with a stir bar, add zinc iodide (e.g., 2.27 g).

-

Replace the air in the pressure tube with an inert gas (argon or nitrogen).

-

Using a syringe, inject methanol (e.g., 1.00 mL, 790 mg) and isopropanol (e.g., 50.0 µL) into the pressure tube.[4] The molar ratio of methanol to ZnI₂ typically ranges from 2:1 to 3:1.[4]

-

Seal the pressure tube.

-

-

Reaction:

-

Work-up and Product Isolation:

-

After the reaction is complete, cool the pressure tube to room temperature.

-

Carefully vent the tube to release any pressure from volatile byproducts.

-

Upon cooling, the reaction mixture will separate into three phases: an upper hydrocarbon layer, a lower aqueous layer, and some solid.[4]

-

Separate the upper hydrocarbon layer, which contains triptane.

-

The organic layer can be washed with water and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The crude product can be purified by distillation.

-

Reaction Pathway

The conversion of methanol to triptane over zinc iodide is proposed to proceed through a two-stage mechanism.[3][4] The initial stage involves the formation of a carbon-carbon bond, likely producing ethylene.[3][4] This is followed by a series of homogeneously catalyzed sequential cationic methylations of olefinic intermediates.[3][4]

Caption: Reaction pathway for the synthesis of triptane from methanol.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of triptane and other branched alkanes.

Experimental Protocol: GC-MS Analysis of Triptane

This protocol provides a general guideline for the analysis of triptane in a hydrocarbon mixture.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar column)

-

Helium carrier gas

Sample Preparation:

-

Liquid Samples: Dilute the sample in a volatile solvent such as hexane or pentane to an appropriate concentration (e.g., 1-10 ppm).

-

Solid Samples: If triptane is to be extracted from a solid matrix, use a suitable solvent and extraction technique (e.g., soxhlet extraction, sonication).

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

(This program should be optimized based on the specific column and sample matrix)

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-200

Data Analysis:

-

Identify the triptane peak based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

The mass spectrum of triptane is characterized by a molecular ion peak (m/z 100) and prominent fragment ions.

-

Quantification can be performed using an internal or external standard method.

Applications

The primary application of triptane is as a high-performance fuel additive. Its highly branched structure results in a very high research octane number (RON), which helps to prevent engine knocking in internal combustion engines. This property has made it a subject of interest for aviation and high-performance gasolines.

Conclusion

Triptane (this compound) is a valuable chemical with well-defined properties and synthesis routes. Its primary application as a high-octane fuel component underscores its importance in the petrochemical industry. The experimental protocols and reaction pathway provided in this guide offer a comprehensive resource for researchers and scientists working with this compound. It is imperative to differentiate triptane from the unrelated class of migraine medications known as triptans.

References

The Genesis of a High-Octane Fuel: Chavanne's 1922 Synthesis of 2,2,3-Trimethylbutane

A deep dive into the original methodology for the creation of trimethylisopropylmethane, the compound that would later be known as triptane.

In 1922, the landscape of hydrocarbon chemistry was expanded by the work of Belgian chemists Georges Chavanne and B. Lejeune. Their synthesis of a novel heptane isomer, which they named trimethylisopropylmethane, marked the first recorded creation of the compound now known as 2,2,3-trimethylbutane or triptane.[1] This technical guide provides a detailed account of their pioneering work, drawing directly from their publication, "Un nouvel heptane: le triméthylisopropylméthane," in the Bulletin de la Société Chimique de Belgique.

Experimental Protocol: A Two-Stage Synthesis

Chavanne and Lejeune's synthesis was a two-step process, beginning with the creation of a Grignard reagent followed by its reaction with a ketone and subsequent reduction.

Stage 1: Preparation of the Grignard Reagent and Intermediate Alcohol

The synthesis commenced with the preparation of isopropylmagnesium chloride. This was achieved by reacting 2-chloropropane with magnesium turnings in anhydrous ether. The resulting Grignard reagent was then reacted with pinacolone (3,3-dimethyl-2-butanone). This reaction yielded a tertiary alcohol, 2,2,3,3-tetramethyl-2-pentanol.

Stage 2: Reduction to the Alkane

The crucial second stage involved the reduction of the intermediate tertiary alcohol to the final product, this compound. This was accomplished through a dehydration-hydrogenation sequence. The alcohol was first dehydrated to produce a mixture of alkenes. These alkenes were then subjected to catalytic hydrogenation to yield the saturated alkane.

Quantitative Data

The following table summarizes the key quantitative data reported by Chavanne and Lejeune in their 1922 publication.

| Parameter | Value |

| Starting Materials | |

| 2-Chloropropane | Not specified |

| Magnesium | Not specified |

| Pinacolone | Not specified |

| Physical Constants of Trimethylisopropylmethane | |

| Boiling Point | 81 °C |

| Density at 0 °C | 0.7045 g/cm³ |

| Refractive Index (n_D) at 15.3 °C | 1.3938 |

Experimental Workflow

The following diagram illustrates the logical flow of Chavanne's synthesis of this compound.

Signaling Pathways

The synthesis of this compound by Chavanne does not involve biological signaling pathways. The reactions are governed by the principles of organometallic and organic chemistry. The key transformations involve the nucleophilic addition of a Grignard reagent to a ketone and the subsequent reduction of the resulting alcohol.

Conclusion

The 1922 synthesis of this compound by Chavanne and Lejeune stands as a significant achievement in the history of organic chemistry. Their meticulous experimental work, detailed in their publication, laid the groundwork for future studies of highly branched alkanes and their properties. The compound they named trimethylisopropylmethane would later, under the name triptane, become a subject of intense research in the development of high-octane aviation fuels, a testament to the enduring impact of their foundational discovery.

References

The Structural Isomers of Heptane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the nine structural isomers of heptane (C₇H₁₆). The document details their physical and chemical properties, outlines the experimental protocols for their determination, and explores the relationship between molecular structure and key characteristics. This information is crucial for professionals in chemical research, materials science, and pharmacology who utilize these compounds as solvents, reference standards, or building blocks in synthesis.

Introduction to Heptane and its Isomers

Heptane, a saturated hydrocarbon, is a significant component of gasoline and is widely used as a non-polar solvent in various industrial and laboratory applications.[1] Its molecular formula, C₇H₁₆, allows for the existence of nine distinct structural isomers, each with a unique arrangement of its seven carbon atoms.[2] These structural variations, specifically the degree of branching in the carbon chain, lead to significant differences in their physical and chemical properties.[3] This guide will systematically explore each of these isomers.

The nine structural isomers of heptane are:

-

n-heptane

-

2-Methylhexane

-

3-Methylhexane

-

2,2-Dimethylpentane

-

2,3-Dimethylpentane

-

2,4-Dimethylpentane

-

3,3-Dimethylpentane

-

3-Ethylpentane

-

2,2,3-Trimethylbutane

Quantitative Properties of Heptane Isomers

The physical properties of the heptane isomers are summarized in the tables below for easy comparison. These properties are largely influenced by the degree of branching in the carbon chain, which affects the strength of intermolecular van der Waals forces.

| Isomer | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |

| n-Heptane | Heptane | 98.4 | -90.6 | 0.684 | 1.387 |

| 2-Methylhexane | 2-Methylhexane | 90.0 | -118.3 | 0.679 | 1.385 |

| 3-Methylhexane | 3-Methylhexane | 91.9 | -119.4 | 0.687 | 1.388 |

| 2,2-Dimethylpentane | 2,2-Dimethylpentane | 79.2 | -123.8 | 0.674 | 1.382 |

| 2,3-Dimethylpentane | 2,3-Dimethylpentane | 89.8 | -135.0 | 0.695 | 1.392 |

| 2,4-Dimethylpentane | 2,4-Dimethylpentane | 80.5 | -119.2 | 0.673 | 1.382 |

| 3,3-Dimethylpentane | 3,3-Dimethylpentane | 86.1 | -134.5 | 0.693 | 1.391 |

| 3-Ethylpentane | 3-Ethylpentane | 93.5 | -118.6 | 0.698 | 1.393 |

| This compound | This compound | 80.9 | -25.0 | 0.690 | 1.389 |

Table 1: Physical Properties of Heptane Isomers

A key property, particularly in the context of fuel performance, is the octane rating. The octane rating is a measure of a fuel's ability to resist "knocking" or "pinging" during combustion.[4] It is determined by comparing the fuel's performance to a mixture of n-heptane (octane rating of 0) and isooctane (2,2,4-trimethylpentane, octane rating of 100).[5] The Research Octane Number (RON) and Motor Octane Number (MON) are two different measures of octane rating determined under different engine conditions.

| Isomer | Research Octane Number (RON) | Motor Octane Number (MON) |

| n-Heptane | 0 | 0 |

| 2-Methylhexane | 42.4 | 46.4 |

| 3-Methylhexane | 52.0 | 55.0 |

| 2,2-Dimethylpentane | 92.8 | 95.6 |

| 2,3-Dimethylpentane | 91.1 | 88.5 |

| 2,4-Dimethylpentane | 83.1 | 83.8 |

| 3,3-Dimethylpentane | 80.8 | 86.6 |

| 3-Ethylpentane | 65.0 | 69.3 |

| This compound | 112.1 | 101.3 |

Table 2: Octane Ratings of Heptane Isomers [6]

Experimental Protocols

The determination of the physical and chemical properties of heptane isomers relies on standardized experimental procedures. The following are summaries of the key ASTM International methods.

Boiling Point Determination (ASTM D1078)

This method determines the distillation range of volatile organic liquids.[7]

-

Apparatus: A distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer.

-

Procedure: A 100 mL sample is placed in the distillation flask. Heat is applied, and the temperature is recorded at which the first drop of distillate falls from the condenser (initial boiling point). The temperature is continuously monitored as the distillation proceeds, and the volume of distillate is recorded at various temperature intervals. The final boiling point is the maximum temperature observed during the distillation.

-

Significance: This method provides the boiling range of a substance, which is an important indicator of its purity. For a pure compound, the boiling range should be very narrow.

Melting/Freezing Point Determination (ASTM D1015)

This test method is used for the precise measurement of the freezing points of high-purity hydrocarbons.[8]

-

Apparatus: A freezing-point apparatus consisting of a freezing tube, a metal sheath, a cooling bath (Dewar flask), a stirrer, and a high-precision thermometer.

-

Procedure: The sample is placed in the freezing tube, which is then immersed in a cooling bath. The sample is cooled slowly while being continuously stirred. The temperature is recorded at regular intervals. The freezing point is the temperature at which the liquid and solid phases are in equilibrium, which is observed as a plateau in the cooling curve.

-

Significance: The freezing point is a fundamental physical property that is highly sensitive to impurities. A sharp freezing point is indicative of a high-purity substance.

Density Measurement (ASTM D854)

While originally designed for soil solids, the principles of this method using a pycnometer are applicable to liquids.[2]

-

Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a constant-temperature bath.

-

Procedure: The mass of the empty, dry pycnometer is determined. It is then filled with the sample liquid, and the mass is measured again. The temperature of the liquid is carefully controlled. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Significance: Density is a characteristic property of a substance and is useful for identification and for converting between mass and volume.

Refractive Index Determination (ASTM D1218)

This method covers the measurement of the refractive index of transparent and light-colored hydrocarbon liquids.[9]

-

Apparatus: A refractometer (e.g., an Abbe refractometer), a light source (typically a sodium lamp), and a constant-temperature bath.

-

Procedure: A small sample of the liquid is placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs. The refractive index is read directly from the instrument's scale. The temperature must be precisely controlled.

-

Significance: The refractive index is a fundamental physical property that is related to the composition and purity of a substance.

Octane Rating Determination (ASTM D2699 and D2700)

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[3][10]

-

Apparatus: A CFR engine with a variable compression ratio, a knock meter to measure the intensity of knocking, and a system for blending reference fuels.

-

Procedure (General Principle): The sample fuel is run in the engine under specific, controlled conditions. The compression ratio is adjusted until a standard level of knocking is observed. This performance is then bracketed by running two reference fuel blends (mixtures of n-heptane and isooctane) that produce slightly higher and slightly lower knock intensities. The octane number of the sample is then interpolated from the results of the reference fuels.

-

ASTM D2699 (RON): This test is conducted under less severe conditions (600 rpm engine speed, lower intake air temperature) and is representative of city driving with frequent acceleration.[11]

-

ASTM D2700 (MON): This test is conducted under more severe conditions (900 rpm engine speed, higher intake air temperature) and is more indicative of highway driving under heavy load.[10]

-

Significance: The octane rating is a critical parameter for fuels used in spark-ignition engines, as it indicates the fuel's resistance to premature detonation, which can cause engine damage.

Structure-Property Relationships

The variation in the physical and chemical properties of the heptane isomers can be directly attributed to their molecular structure, particularly the degree of branching.

Caption: Relationship between molecular structure and physical properties of heptane isomers.

As illustrated in the diagram above, a more linear or less branched structure, such as in n-heptane, results in a larger surface area for intermolecular contact. This leads to stronger van der Waals forces, and consequently, a higher boiling point. Conversely, increased branching, as seen in isomers like this compound, leads to a more compact, spherical shape with a smaller surface area, resulting in weaker intermolecular forces and a lower boiling point.

The octane rating also shows a strong correlation with the degree of branching. Highly branched isomers are more resistant to autoignition (knocking) and therefore have higher octane ratings. This is because the presence of tertiary and quaternary carbon atoms in branched structures leads to the formation of more stable carbocation intermediates during combustion, which slows down the rate of flame propagation.

Workflow for Isomer Identification and Characterization

The identification and characterization of a specific heptane isomer typically follow a systematic workflow.

Caption: A typical experimental workflow for the identification of a heptane isomer.

This workflow begins with the separation of the isomer from a mixture, typically using gas chromatography (GC), which separates compounds based on their boiling points and interactions with the stationary phase. The separated components can then be analyzed by mass spectrometry (MS) to determine their molecular weight and fragmentation pattern, which provides clues about the carbon skeleton. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in the molecule. Finally, the measurement of physical properties such as boiling point, density, and refractive index, and comparison with known values for the different isomers, can confirm the identity of the compound.

Conclusion

The nine structural isomers of heptane exhibit a fascinating range of physical and chemical properties that are directly linked to their molecular architecture. Understanding these differences is paramount for their effective application in research and industry. This guide has provided a comprehensive overview of their key quantitative properties, the standardized experimental methods used for their determination, and the fundamental principles governing their structure-property relationships. This knowledge serves as a valuable resource for scientists and professionals working with these important hydrocarbons.

References

- 1. scribd.com [scribd.com]

- 2. matestlabs.com [matestlabs.com]

- 3. ASTM D854 - Specific Gravity of Soil Solids by Water Pycnometer [appliedtesting.com]

- 4. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 5. Octane rating - Wikipedia [en.wikipedia.org]

- 6. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. kashanu.ac.ir [kashanu.ac.ir]

- 9. matestlabs.com [matestlabs.com]

- 10. store.astm.org [store.astm.org]

- 11. store.astm.org [store.astm.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,2,3-Trimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,3-trimethylbutane. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and understanding of this branched alkane.

Introduction to the NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This compound (C₇H₁₆), a highly branched isomer of heptane, presents a clear example of how molecular symmetry influences NMR spectra. Despite having 16 hydrogen atoms and 7 carbon atoms, its ¹H and ¹³C NMR spectra are relatively simple due to the equivalence of several protons and carbons. This makes it an excellent model for understanding the principles of chemical equivalence and signal multiplicity in NMR spectroscopy.

Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-1', H-1'' (3 x -CH₃) | ~0.88 | 9H | Singlet | Not Applicable |

| H-4, H-4' (2 x -CH₃) | ~0.83 | 6H | Singlet | Not Applicable |

| H-3 (-CH) | ~1.38 | 1H | Septet | Not Applicable |

Note: The multiplicity of the methine proton (H-3) is theoretically a septet due to coupling with the six equivalent protons of the two adjacent methyl groups. However, in practice, this can sometimes appear as a broad singlet depending on the resolution of the instrument.

Table 2: ¹³C NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Carbon Type |

| C-1, C-1', C-1'' (3 x -CH₃) | 27.2 | Primary (CH₃) |

| C-4, H-4' (2 x -CH₃) | 17.9 | Primary (CH₃) |

| C-2 (-C(CH₃)₃) | 32.7 | Quaternary (C) |

| C-3 (-CH(CH₃)₂) | 37.7 | Tertiary (CH) |

Structural Interpretation

The ¹H NMR spectrum of this compound displays three distinct signals, corresponding to three unique proton environments.[1] The integrated signal proton ratio of 9:1:6 is consistent with the structure of the molecule.[1] The nine equivalent protons of the three methyl groups attached to the quaternary carbon (C2) appear as a singlet at approximately 0.88 ppm. The six equivalent protons of the two methyl groups attached to the tertiary carbon (C3) appear as a singlet at around 0.83 ppm. The single methine proton at C3 gives rise to a septet at approximately 1.38 ppm due to coupling with the six neighboring methyl protons.

The ¹³C NMR spectrum shows four distinct signals, confirming the presence of four different carbon environments in this compound.[2] The three equivalent methyl carbons attached to the quaternary carbon appear at 27.2 ppm. The two equivalent methyl carbons attached to the tertiary carbon are found at 17.9 ppm. The quaternary carbon itself resonates at 32.7 ppm, and the tertiary carbon appears at 37.7 ppm.[2]

Experimental Protocols

The following section outlines the detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar analytes like this compound. It is chemically inert and its residual proton signal at ~7.26 ppm does not interfere with the alkane signals.

-

Concentration:

-

For ¹H NMR, prepare a solution by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

NMR Tube: Use a standard 5 mm outer diameter, high-precision NMR tube to ensure optimal shimming and spectral resolution.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, filter the solution into the NMR tube.

¹H NMR Data Acquisition Parameters (Typical)

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments)

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 1-5 seconds

-

Number of Scans (NS): 8-16

-

Spectral Width (SW): 10-12 ppm

-

Temperature: 298 K (25 °C)

-

Referencing: The residual CHCl₃ signal at 7.26 ppm or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data Acquisition Parameters (Typical)

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): 128-1024 (or more, depending on concentration)

-

Spectral Width (SW): 200-240 ppm

-

Temperature: 298 K (25 °C)

-

Referencing: The CDCl₃ solvent signal at 77.16 ppm or an internal standard like TMS at 0.00 ppm.

Visualizations

The following diagrams illustrate the structural relationships and experimental workflow for the NMR analysis of this compound.

Caption: Molecular structure and corresponding unique ¹H and ¹³C NMR environments.

References

- 1. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,2,3-Trimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,2,3-trimethylbutane. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in understanding the mass spectral behavior of highly branched alkanes, which is crucial for structural elucidation and impurity identification.

Core Concepts in the Mass Spectrometry of Branched Alkanes

Under electron ionization (EI), organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation patterns of branched alkanes, such as this compound, are primarily governed by the stability of the resulting carbocations. Cleavage of C-C bonds is favored at branching points, as this leads to the formation of more stable tertiary and secondary carbocations.[1] Consequently, the molecular ion peak in highly branched alkanes is often of very low abundance or entirely absent.[1]

Mass Spectral Data for this compound

The mass spectrum of this compound is characterized by a series of fragment ions, with the base peak appearing at an m/z of 57. The molecular ion (M⁺) at m/z 100 is typically very weak, which is a common feature for highly branched alkanes due to the instability of the parent ion.[2]

Below is a summary of the principal ions observed in the electron ionization mass spectrum of this compound, with their corresponding relative intensities.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 15.8 | [C₂H₃]⁺ |

| 29 | 26.3 | [C₂H₅]⁺ |

| 39 | 21.1 | [C₃H₃]⁺ |

| 41 | 52.6 | [C₃H₅]⁺ |

| 43 | 78.9 | [C₃H₇]⁺ |

| 56 | 31.6 | [C₄H₈]⁺ |

| 57 | 100.0 | [C₄H₉]⁺ (tert-butyl cation) |

| 85 | 5.3 | [C₆H₁₃]⁺ |

| 100 | <1 | [C₇H₁₆]⁺ (Molecular Ion) |

Data sourced from the NIST WebBook.[1][3]

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion is dominated by the cleavage of carbon-carbon bonds at the most substituted carbon atoms to yield stable carbocations. The primary fragmentation events are outlined below:

-

Formation of the Base Peak (m/z 57): The most favorable fragmentation is the cleavage of the C-C bond between the two quaternary carbons, resulting in the formation of a highly stable tert-butyl cation ([C₄H₉]⁺) and a propyl radical. This fragment gives rise to the base peak at m/z 57.

-

Formation of the m/z 43 Ion: Cleavage of a C-C bond to lose an isopropyl group results in the formation of an isopropyl cation ([C₃H₇]⁺) at m/z 43.

-

Formation of the m/z 85 Ion: Loss of a methyl radical from the molecular ion leads to the formation of a [C₆H₁₃]⁺ ion at m/z 85.

-

Other Fragments: Other significant peaks, such as those at m/z 41 and 29, arise from further fragmentation and rearrangement reactions of the primary fragment ions.

The logical relationship of the key fragmentation steps is visualized in the following diagram:

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

The following provides a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

4.1. Sample Preparation

This compound is a volatile liquid at room temperature. A dilute solution is prepared by dissolving a small amount of the analyte in a volatile organic solvent such as hexane or dichloromethane. The concentration should be optimized to avoid saturation of the detector, typically in the range of 1-10 ppm.

4.2. Gas Chromatography (GC) Parameters

-

Injection Port:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (with a high split ratio, e.g., 100:1, to prevent column overloading)

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating volatile hydrocarbons.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final Hold: Hold at 200 °C for 2 minutes.

-

4.3. Mass Spectrometry (MS) Parameters

-

Ionization Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 20 to 150.

-

Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from entering the mass spectrometer.

-

Detector: An electron multiplier detector is typically used.

The workflow for a typical GC-MS experiment is illustrated below:

References

- 1. Butane, 2,2,3-trimethyl- [webbook.nist.gov]

- 2. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Butane, 2,2,3-trimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Infrared Spectrum of 2,2,3-Trimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 2,2,3-trimethylbutane, a highly branched alkane. Understanding the vibrational spectroscopy of such molecules is fundamental in various scientific disciplines, including organic chemistry, materials science, and quality control in fuel and solvent industries. This document outlines the core principles of its IR spectral interpretation, presents quantitative data, details the experimental protocol for spectral acquisition, and provides a logical workflow for analysis.

Core Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is characteristic of a saturated alkane, displaying absorption bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds. Due to the absence of polar functional groups (like hydroxyl or carbonyl groups), the spectrum is relatively simple and dominated by hydrocarbon absorptions. The high degree of branching, specifically the presence of a tertiary carbon, a quaternary carbon, and multiple methyl groups, gives rise to a unique fingerprint region that allows for its identification.

The key regions in the spectrum are:

-

C-H Stretching Vibrations (2800-3000 cm⁻¹): This region is characterized by strong absorptions arising from the stretching of the carbon-hydrogen bonds on the methyl (-CH₃) and the single methine (-CH) groups.

-

C-H Bending Vibrations (1365-1470 cm⁻¹): These medium to strong absorptions are due to the scissoring and bending of the C-H bonds. The presence of a tert-butyl group and an isopropyl group leads to distinct absorption patterns in this area.

-

C-C Skeletal Vibrations (Fingerprint Region, < 1300 cm⁻¹): The complex pattern of absorptions in this region is due to the stretching and deformation of the carbon-carbon skeleton. These bands are unique to the molecule and are crucial for definitive identification.[1]

Data Presentation: Quantitative Analysis of Absorption Bands

The following table summarizes the principal absorption bands observed in the liquid-phase Fourier Transform Infrared (FTIR) spectrum of this compound. The data is compiled from the Spectral Database for Organic Compounds (SDBS).

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 2962 | Strong | Asymmetric C-H stretching in -CH₃ groups |

| 2875 | Medium | Symmetric C-H stretching in -CH₃ groups |

| 1468 | Medium | Asymmetric C-H bending (scissoring) in -CH₃ groups |

| 1392 | Medium | Symmetric C-H bending (umbrella mode) of the tert-butyl group |

| 1367 | Strong | Symmetric C-H bending of the isopropyl group |

| 1248 | Weak | C-C skeletal stretching |

| 1169 | Medium | C-C skeletal stretching |

| 928 | Weak | C-H rocking/C-C skeletal vibrations |

Experimental Protocol: Acquisition of the FTIR Spectrum

The following protocol details the methodology for obtaining a high-quality liquid-phase FTIR spectrum of the volatile alkane, this compound, using the neat liquid film technique with salt plates.

I. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable cell with sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

This compound (liquid, high purity)

-

Pasteur pipette

-

Kimwipes or other lint-free tissue

-

Volatile solvent for cleaning (e.g., hexane or dichloromethane)

-

Fume hood

II. Sample Preparation and Handling

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a fine abrasive and rinse with a dry, volatile solvent in a fume hood. Handle the plates by their edges to avoid transferring moisture and oils from fingerprints.

-

Sample Application: In a fume hood, place one to two drops of this compound onto the center of one salt plate using a Pasteur pipette.

-

Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid trapping air bubbles.

-

Cell Assembly: Place the "sandwich" of salt plates into the demountable cell holder and secure it.

III. Spectral Acquisition

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Acquire a background spectrum to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the assembled cell containing the this compound sample into the sample holder of the spectrometer.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IV. Post-Measurement

-

Cleaning: Disassemble the cell and clean the salt plates thoroughly with a volatile solvent.

-

Storage: Store the clean, dry salt plates in a desiccator to protect them from atmospheric moisture.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the interpretation of the this compound IR spectrum.

Caption: Logical workflow for the interpretation of the IR spectrum of this compound.

Caption: Experimental workflow for obtaining the FTIR spectrum of this compound.

References

Thermochemical Properties of 2,2,3-Trimethylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2,2,3-trimethylbutane (also known as triptan), a highly branched alkane of interest in various chemical and pharmaceutical applications. The following sections present key thermochemical parameters, detailed experimental methodologies for their determination, and a logical workflow for acquiring and utilizing such data.

Data Presentation

The thermochemical data for this compound are summarized in the tables below, categorized by the phase of the substance. These values are primarily sourced from the NIST WebBook and original research publications.

Gas Phase Thermochemical Data

| Property | Value | Units | Temperature (K) | Reference |

| Constant Pressure Heat Capacity (Cp,gas) | 111.46 | J/mol·K | 200 | Scott D.W., 1974 |

| 150.46 | J/mol·K | 273.15 | Scott D.W., 1974 | |

| 163.3 ± 0.4 | J/mol·K | 298.15 | Scott D.W., 1974 | |

| 164.22 | J/mol·K | 300 | Scott D.W., 1974 | |

| 178.82 ± 0.18 | J/mol·K | 328.80 | Waddington G., 1947[1] | |

| 188.66 ± 0.19 | J/mol·K | 348.85 | Waddington G., 1947[1] | |

| 198.28 ± 0.20 | J/mol·K | 369.20 | Waddington G., 1947[1] | |

| 212.84 | J/mol·K | 400 | Scott D.W., 1974 | |

| 213.05 ± 0.21 | J/mol·K | 400.40 | Waddington G., 1947[1] | |

| 228.20 ± 0.23 | J/mol·K | 434.30 | Waddington G., 1947[1] | |

| 239.99 ± 0.24 | J/mol·K | 461.80 | Waddington G., 1947[1] | |

| 256.06 | J/mol·K | 500 | Scott D.W., 1974 | |

| 293.72 | J/mol·K | 600 | Scott D.W., 1974 | |

| 326.35 | J/mol·K | 700 | Scott D.W., 1974 | |

| 355.22 | J/mol·K | 800 | Scott D.W., 1974 | |

| 380.74 | J/mol·K | 900 | Scott D.W., 1974 | |

| 402.92 | J/mol·K | 1000 | Scott D.W., 1974 | |

| 422.58 | J/mol·K | 1100 | Scott D.W., 1974 | |

| 440.16 | J/mol·K | 1200 | Scott D.W., 1974 | |

| 456.06 | J/mol·K | 1300 | Scott D.W., 1974 | |

| 468.61 | J/mol·K | 1400 | Scott D.W., 1974 | |

| 481.16 | J/mol·K | 1500 | Scott D.W., 1974 | |

| Standard Enthalpy of Formation (ΔfH°gas) | -204.8 | kJ/mol | 298.15 |

Condensed Phase Thermochemical Data

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation of Liquid (ΔfH°liquid) | -236.9 ± 1.1 | kJ/mol | Prosen and Rossini, 1945[2] |

| -238 ± 1 | kJ/mol | Davies and Gilbert, 1941 | |

| Standard Enthalpy of Combustion of Liquid (ΔcH°liquid) | -4803.99 ± 0.50 | kJ/mol | Prosen and Rossini, 1945[2] |

| Standard Molar Entropy of Liquid (S°liquid) | 292.25 | J/mol·K | |

| Constant Pressure Heat Capacity of Liquid (Cp,liquid) | 163.3 | J/mol·K |

Phase Change Data

| Property | Value | Units | Temperature (K) |

| Enthalpy of Vaporization (ΔvapH°) | 32.19 | kJ/mol | 298.15 |

| 28.9 | kJ/mol | 354.00 (Boiling Point) | |

| Enthalpy of Fusion (ΔfusH) | 2.242 | kJ/mol | 121.4 (Transition) |

| Entropy of Fusion (ΔfusS) | 19.64 | J/mol·K | 121 (Transition) |

| Enthalpy of Transition (ΔHtrs) | 2.242 | kJ/mol | 121.4 |

Experimental Protocols

The accurate determination of thermochemical data relies on precise calorimetric techniques. The following sections detail the methodologies employed in the key cited experiments for this compound.

Determination of Enthalpy of Combustion (Prosen and Rossini, 1945)

The standard enthalpy of combustion of liquid this compound was determined using bomb calorimetry . This method involves the complete combustion of a known mass of the sample in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb").

Apparatus:

-

A Parr plain bomb calorimeter was used. This consists of a heavy-walled stainless steel bomb capable of withstanding high pressures.

-

The bomb is submerged in a known quantity of water in a calorimeter bucket.

-

A sensitive thermometer is used to measure the temperature change of the water.

Procedure:

-

A weighed sample of this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and purged with oxygen to remove air, then filled with oxygen to a pressure of approximately 30 atmospheres.

-

The bomb is placed in the calorimeter, which is filled with a known amount of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

Data Analysis: The heat of combustion at constant volume (ΔU_c) is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c using the relationship ΔH = ΔU + Δ(PV).

Determination of Vapor Heat Capacity (Waddington, 1947)

The heat capacity of this compound vapor was determined using an improved flow calorimeter .[1] This technique measures the heat required to raise the temperature of a continuously flowing stream of vapor by a known amount.

Apparatus:

-

The apparatus consists of a vaporizer, a calorimeter for determining the heat capacity of the vapor, and a flow control and measurement system.[3]

-

The calorimeter itself is a tube containing a heater, surrounded by adiabatic shields to minimize heat loss.[3]

-

Platinum resistance thermometers are used to measure the temperature of the vapor at the inlet and outlet of the calorimeter.[3]

Procedure:

-

Liquid this compound is vaporized at a constant rate.

-

The vapor flows at a steady rate through the calorimeter.

-

A known amount of electrical energy is supplied to the heater in the calorimeter.

-

The temperatures of the vapor at the inlet and outlet of the calorimeter are measured once a steady state is reached.

-

The flow rate of the vapor is determined by condensing the vapor after it exits the calorimeter and weighing the condensate.

Data Analysis: The constant pressure heat capacity (Cp) is calculated from the electrical energy input, the molar flow rate of the vapor, and the measured temperature difference between the inlet and outlet.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination and application of thermochemical data for a given compound.

Caption: Workflow for Thermochemical Data Determination and Application.

References

Early Research on Triptane as a High-Performance Aviation Fuel Component: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the early research and development of triptane (2,2,3-trimethylbutane) as a high-performance component for aviation gasoline. Triptane, a highly branched isomer of heptane, was the subject of intensive investigation, particularly during the World War II era, due to its exceptional anti-knock characteristics and high octane rating. This document consolidates key findings from foundational studies, presenting quantitative performance data, detailed experimental protocols for engine testing, and an overview of the chemical synthesis pathways explored for its production. The information is intended to serve as a valuable resource for researchers in fuel science, combustion engineering, and chemical history, as well as for professionals in related fields who may find parallels in the synthesis and evaluation of performance-enhancing chemical compounds.

Introduction

The quest for superior aviation fuels was a critical endeavor in the early to mid-20th century, driven by the need for aircraft engines with higher power and efficiency. A primary limiting factor in engine performance was "knock" or detonation, the uncontrolled combustion of the fuel-air mixture. The development of fuels with high anti-knock properties was therefore of paramount importance.

Triptane, chemically known as this compound, emerged as a compound of significant interest due to its remarkably high octane rating.[1] Early research, spearheaded by organizations such as the National Advisory Committee for Aeronautics (NACA), focused on evaluating triptane's potential as a blending agent to enhance the performance of aviation gasoline.[2][3] These investigations demonstrated that triptane could significantly boost the knock-limited performance of aircraft engines, allowing for operation at higher compression ratios and leading to substantial improvements in power output and fuel economy.[2][4]

This guide synthesizes the early research on triptane, providing a detailed look at the experimental methodologies employed, the quantitative performance data obtained, and the chemical synthesis routes that were explored.

Chemical Properties and Synthesis of Triptane

Triptane is a saturated hydrocarbon with the chemical formula C7H16. Its highly branched structure is responsible for its excellent anti-knock properties. The synthesis of triptane for research and potential large-scale production was a significant area of investigation.

Synthesis Pathway

Several methods for the synthesis of triptane were explored during the early research period. One notable pathway involved the reaction of 2,3-dimethylbutene-2 with chloromethyl methyl ether, followed by dehydrochlorination and hydrogenation. This multi-step process aimed to create the specific carbon skeleton of triptane.

References

An In-depth Technical Guide to the Molecular Structure of Highly Branched Alkanes: A Case Study on 2,2,4,4,6-Pentamethylheptane

A Note on Nomenclature: The term "pentamethylethane" does not correspond to a valid chemical structure under IUPAC nomenclature, as an ethane backbone (two carbon atoms) cannot accommodate five methyl substituents. This guide will focus on a representative highly branched alkane, 2,2,4,4,6-pentamethylheptane , to explore the principles of molecular structure in this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the molecular structure of 2,2,4,4,6-pentamethylheptane. The document outlines its structural characteristics, the experimental protocols used for its determination, and visual representations of its nomenclature and analytical workflow.

Molecular Structure of 2,2,4,4,6-Pentamethylheptane

2,2,4,4,6-Pentamethylheptane is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2] As a highly branched alkane, its structure is characterized by a seven-carbon main chain (heptane) with five methyl group substituents at positions 2, 2, 4, 4, and 6.[1][3] The carbon atoms in alkanes are sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°.[4][5] However, in highly branched alkanes like this one, steric hindrance between the bulky methyl groups can cause deviations from this ideal angle.[4]

| Parameter | Typical Value | Notes |

| Chemical Formula | C₁₂H₂₆ | [1] |

| Molecular Weight | 170.34 g/mol | [2] |

| C-C Bond Length | ~1.54 Å | Standard for single carbon-carbon bonds.[4] |

| C-H Bond Length | ~1.09 Å | Standard for single carbon-hydrogen bonds.[4] |

| C-C-C Bond Angle | ~109.5° | May be distorted due to steric hindrance from methyl groups.[4] |

| H-C-H Bond Angle | ~109.5° | [5] |

Experimental Protocols for Structure Determination

The molecular structure of alkanes is typically determined using a combination of spectroscopic and diffraction techniques.

NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of organic molecules.[6]

Methodology:

-

Sample Preparation: A small amount of the purified alkane is dissolved in a deuterated solvent (e.g., CDCl₃) to prepare a dilute solution. A reference standard, such as tetramethylsilane (TMS), is added.

-

¹H NMR Spectroscopy: The sample is placed in a strong magnetic field and irradiated with radio waves. The resonance of the hydrogen nuclei (protons) provides information about their chemical environment.

-

Chemical Shift (δ): Protons in different electronic environments absorb at different frequencies. In alkanes, proton signals typically appear in the upfield region of the spectrum (around 0.7-1.5 ppm).

-

Integration: The area under each signal is proportional to the number of protons giving rise to that signal.

-

Spin-Spin Splitting: The signal for a set of protons is split by neighboring, non-equivalent protons, following the n+1 rule. This provides information about the connectivity of atoms.

-

-

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal.[6] The chemical shifts for carbon atoms in alkanes typically range from 10-40 ppm.

-

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, confirming the overall structure.

For solid alkanes or those that can be crystallized at low temperatures, X-ray crystallography provides a precise three-dimensional model of the molecular structure.[7][8]

Methodology:

-

Crystallization: A high-quality single crystal of the alkane is grown from a solution.[8] This can be challenging for liquid alkanes and often requires low temperatures.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.[8]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. This map is then interpreted to determine the positions of the individual atoms and the bonds between them.[8] The resulting structural model is refined to best fit the experimental data.

Visualizations

The following diagram illustrates the logical steps to arrive at the IUPAC name for 2,2,4,4,6-pentamethylheptane.

Caption: IUPAC Naming Workflow for 2,2,4,4,6-Pentamethylheptane.

The diagram below outlines a generalized workflow for determining the molecular structure of an unknown alkane.

Caption: Generalized Experimental Workflow for Alkane Structure Determination.

References

- 1. 2,2,4,4,6-Pentamethylheptane | C12H26 | CID 112817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,4,4,6-Pentamethylheptane(62199-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2,2,4,6,6-Pentamethylheptane | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. ncert.nic.in [ncert.nic.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Crystal structures of eight mono-methyl alkanes (C26–C32) via single-crystal and powder diffraction and DFT-D optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Characteristics of 2,2,3-Trimethylbutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3-trimethylbutane, a branched alkane of significant interest in various chemical and pharmaceutical applications. The document details the underlying principles of its solubility, presents available quantitative solubility data in a structured format, outlines experimental protocols for solubility determination, and illustrates the thermodynamic driving forces of the dissolution process. This guide is intended to be a valuable resource for researchers and professionals working with this compound in solvent-based systems.

Introduction to the Solubility of this compound

This compound, also known as triptane, is a compact and highly branched isomer of heptane. Its molecular structure, being nonpolar, is the primary determinant of its solubility behavior. The fundamental principle governing its solubility is the "like dissolves like" rule, which dictates that nonpolar solutes will readily dissolve in nonpolar solvents, while their solubility in polar solvents will be limited.[1][2]

The dissolution of this compound in an organic solvent is a physical process driven by the thermodynamic favorability of the system to achieve a lower Gibbs free energy state. This is achieved through an increase in the entropy of the system upon mixing, which often outweighs the enthalpic changes associated with intermolecular force disruption and formation.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in readily accessible literature. However, based on its nonpolar nature, its miscibility with other alkanes and nonpolar aromatic solvents at ambient temperatures is expected to be high, likely approaching ideal behavior where they are soluble in all proportions. Its solubility in polar solvents is significantly lower.

For context, while specific data for this compound is sparse, the IUPAC-NIST Solubility Data Series provides extensive, critically evaluated solubility data for a wide range of chemical systems. Volume 101 of this series, for instance, covers the mutual solubilities of alcohols with hydrocarbons and water, offering a valuable resource for understanding the behavior of similar systems.[3] Researchers requiring precise solubility data for this compound in specific solvents are encouraged to consult this series or perform experimental determinations.

Table 1: Qualitative and Estimated Quantitative Solubility of this compound in Selected Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Estimated Quantitative Data (at 25 °C) |

| Hexane | Nonpolar (Alkane) | Very High / Miscible | Likely miscible in all proportions |

| Toluene | Nonpolar (Aromatic) | Very High / Miscible | Likely miscible in all proportions |

| Diethyl Ether | Slightly Polar | High | High mole fraction solubility expected |

| Acetone | Polar (Aprotic) | Moderate to Low | Limited solubility |

| Ethanol | Polar (Protic) | Low | Low mole fraction solubility[4] |

| Water | Polar (Protic) | Very Low / Immiscible | Practically insoluble |

Note: The quantitative data for nonpolar solvents are estimations based on the principle of "like dissolves like." Experimental verification is recommended for precise applications.

Experimental Protocol for Determining Liquid-Liquid Solubility

The shake-flask method is a widely recognized and reliable technique for determining the solubility of a liquid in a liquid solvent.[5][6][7][8] The following protocol outlines the general steps for determining the solubility of this compound in an organic solvent.

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Glass flasks with airtight stoppers (e.g., screw caps with PTFE liners)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Pipettes and syringes

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

-

Centrifuge (optional)

Procedure:

-

Preparation of Supersaturated Solutions: In a series of flasks, prepare mixtures of this compound and the organic solvent with varying compositions. Ensure that for each data point, an excess of the solute (this compound) is added to the solvent to create a visibly distinct second phase, thus ensuring supersaturation.

-